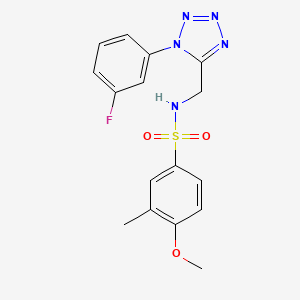

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Descripción

The compound N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide features a tetrazole ring substituted with a 3-fluorophenyl group, linked via a methylene bridge to a benzenesulfonamide moiety bearing methoxy and methyl substituents at the 4- and 3-positions, respectively. Tetrazoles are known for their bioisosteric equivalence to carboxylic acids, enhancing metabolic stability and bioavailability in drug design . The sulfonamide group is a common pharmacophore in pharmaceuticals, contributing to hydrogen bonding and receptor interactions. The fluorine atom on the phenyl ring may further optimize lipophilicity and binding affinity .

Propiedades

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O3S/c1-11-8-14(6-7-15(11)25-2)26(23,24)18-10-16-19-20-21-22(16)13-5-3-4-12(17)9-13/h3-9,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETSRRHUFSBFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C_{15}H_{16}F_{N}_{5}O_{3}S and a molecular weight of approximately 357.37 g/mol. The presence of the tetrazole ring and fluorophenyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural components:

- Tetrazole Ring : Known for its role in modulating enzyme activity, particularly in inhibiting certain kinases and receptors involved in inflammatory responses.

- Fluorophenyl Group : This moiety may enhance lipophilicity, improving membrane permeability and bioavailability.

Biological Assays and Findings

Recent studies have highlighted the compound's activity across various biological assays:

- Antitumor Activity : In vitro studies demonstrated that the compound exhibited significant growth inhibition against various cancer cell lines. For instance, a study indicated that compounds with similar structures showed enhanced cytotoxicity when containing halogen substituents like fluorine .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been investigated. A notable finding was its interaction with retinoic acid receptor-related orphan receptor C (RORc), which plays a crucial role in the production of interleukin-17 (IL-17), a cytokine involved in autoimmune diseases .

- Selectivity and Potency : The selectivity profile of this compound has been compared to other compounds, revealing a favorable potency with over 200-fold selectivity against other nuclear receptors .

Case Studies

Several case studies provide insight into the compound's biological effectiveness:

- Study on RORc Inhibition : A preclinical study evaluated the efficacy of the compound as a RORc inverse agonist, demonstrating significant inhibition of IL-17 production in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory conditions such as psoriasis and rheumatoid arthritis .

- Cancer Cell Line Testing : In a comparative study, this compound was tested against multiple cancer cell lines, showing IC50 values significantly lower than those observed for standard chemotherapeutic agents. This indicates a promising avenue for further investigation into its anticancer properties .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Comparación Con Compuestos Similares

Tetrazole-Sulfonamide Analogs

Evidence from synthetic studies (Molecules, 2013) highlights several tetrazole-sulfonamide analogs (Table 1). For example:

- Methyl 1-[[1-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (8): This compound shares a tetrazole core but differs in substituents (chlorotrityl group vs. 3-fluorophenyl) and includes an ester-functionalized imidazole side chain. Synthesized via General Procedure 2 with 90% yield .

- (E)-1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-acrylate (12) : Features an acrylate group, synthesized in 95% yield via General Procedure 6 .

Key Differences :

- The 4-methoxy-3-methylbenzenesulfonamide moiety distinguishes it from ester or carboxylic acid derivatives in , suggesting divergent pharmacological targets.

Comparison with Triazole-Sulfonamide Derivatives

N-(3-(Methylsulfanyl)-1H-1,2,4-triazol-5-yl)-4-phenoxybenzenesulfonamide () replaces the tetrazole with a 1,2,4-triazole ring and includes a phenoxy group .

- Substituent Effects: The methylsulfanyl and phenoxy groups in this analog may increase lipophilicity but reduce metabolic stability relative to the target compound’s fluorine and methoxy groups.

Pharmacological Context: Angiotensin II Receptor Antagonists

Known drugs like losartan and valsartan () utilize biphenyltetrazole motifs as carboxylate bioisosteres .

- Losartan : 2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole.

- Valsartan : N-(1-oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine.

Divergences from Target Compound :

- The target lacks the biphenyl scaffold critical for angiotensin receptor binding in these drugs.

- Its benzenesulfonamide group may redirect activity toward other targets (e.g., carbonic anhydrase inhibitors or kinase modulators).

Q & A

Basic Synthesis Optimization

Q: What are the key considerations for optimizing the synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide to improve yield and purity? A:

- Stepwise Functional Group Assembly : Begin with the synthesis of the tetrazole ring via cyclization of a thiourea intermediate (prepared from 3-fluoroaniline and thiocyanate), followed by alkylation with a benzenesulfonamide precursor .

- Reaction Conditions : Optimize solvent polarity (e.g., DMF for cyclization, acetonitrile for sulfonamide coupling), temperature (40–80°C for thiourea formation), and catalysts (e.g., triethylamine for deprotonation).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate intermediates. Final purity can be validated via HPLC (C18 column, 0.1% TFA in H2O/MeCN) .

Advanced Structural Characterization

Q: How can researchers resolve contradictions in crystallographic data when determining the structure of this compound? A:

- Refinement Protocols : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen positions via SHELXH (riding model) or neutron diffraction for high-precision studies .

- Validation Tools : Cross-check with PLATON (for symmetry checks) and Mercury (for intermolecular interactions). Address outliers in residual density maps by re-examining solvent-accessible voids or disorder modeling .

- Case Example : For similar sulfonamides, triclinic crystal systems (P1 space group) with a = 8.5–8.6 Å, b = 8.6–8.7 Å, and c = 12.1–12.3 Å were resolved using high-resolution data (Cu Kα, λ = 1.54178 Å) .

Functional Group Analysis

Q: What analytical techniques are most effective for characterizing the sulfonamide and tetrazole functional groups in this compound? A:

- Sulfonamide Confirmation :

- FT-IR : Look for S=O stretches at ~1150 cm<sup>−1</sup> (asymmetric) and ~1350 cm<sup>−1</sup> (symmetric).

- <sup>1</sup>H NMR : Aromatic protons (δ 7.2–7.8 ppm) and methoxy singlet (δ 3.8–4.0 ppm).

- Tetrazole Confirmation :

Advanced Structure-Activity Relationship (SAR) Studies

Q: What strategies can be employed to study the SAR of this compound for potential therapeutic applications? A:

- Functional Group Modifications :

- Replace the 3-fluorophenyl group with other halogens (Cl, Br) to assess electronic effects on target binding.

- Substitute the methoxy group with ethoxy or hydroxyl groups to probe steric and hydrogen-bonding interactions.

- Biological Assays :

Contradictory Data in By-Product Analysis

Q: How should researchers approach the analysis of unexpected by-products formed during the synthesis? A:

- Hypothesis-Driven LC-MS/MS : Use high-resolution mass spectrometry (HRMS) to identify by-products (e.g., sulfonamide hydrolysis products or tetrazole ring-opening derivatives).

- Reaction Monitoring : Employ in-situ FT-IR or Raman spectroscopy to detect intermediates (e.g., isocyanate or carbodiimide side-products from coupling steps).

- Case Study : In similar triazole-sulfonamide syntheses, over-alkylation at the tetrazole N-2 position was mitigated by lowering reaction temperatures (from 80°C to 50°C) and using bulky bases (e.g., DBU instead of NaH) .

Advanced Crystallography Challenges

Q: What challenges arise in determining the crystal structure of this compound, and how can they be addressed? A:

- Disorder in Flexible Groups : The methoxy and methyl groups on the benzenesulfonamide may exhibit rotational disorder. Address this by collecting low-temperature data (100 K) to reduce thermal motion .

- Twinned Crystals : Use CELL_NOW (Bruker) to index twinned datasets or employ SHELXD for dual-space structure solution in cases of pseudo-merohedral twinning .

Computational Modeling for Binding Studies

Q: What computational methods are suitable for predicting the binding interactions of this compound with biological targets? A:

- Docking Simulations : Use AutoDock Vina or Glide (Schrödinger) with homology models of target proteins (e.g., carbonic anhydrase). Focus on sulfonamide-Zn<sup>2+</sup> coordination and tetrazole-π stacking interactions.

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Stability and Degradation Pathways

Q: How can researchers evaluate the stability of this compound under physiological conditions? A:

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor via UPLC-MS for sulfonamide hydrolysis (mass shift +18 Da) or tetrazole ring degradation .

- Solid-State Stability : Perform DSC/TGA to detect polymorphic transitions or hydrate formation under humidity (40–80% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.